molecular formula C9H10N2O B101708 Norcotinine CAS No. 17114-40-8

Norcotinine

Cat. No.: B101708
CAS No.: 17114-40-8
M. Wt: 162.19 g/mol
InChI Key: FXFANIORDKRCCA-UHFFFAOYSA-N
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Description

Norcotinine is a minor metabolite of nicotine, a well-known alkaloid found in tobacco products. It is formed through the biotransformation of nicotine in the brain and liver. This compound, along with other metabolites like cotinine and nornicotine, plays a role in the pharmacological effects of nicotine, particularly in cognitive functions and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcotinine can be synthesized through the oxidation of nornicotine. The process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound is not as common as other nicotine metabolites. it can be produced on a larger scale using similar oxidation methods, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can yield nornicotine, which is a precursor in the synthesis of other nicotine metabolites.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetone.

Major Products Formed:

Scientific Research Applications

Norcotinine has several applications in scientific research:

Mechanism of Action

Norcotinine exerts its effects primarily through interaction with nicotinic acetylcholine receptors in the brain. These receptors are ionotropic and mediate the release of neurotransmitters such as dopamine, serotonin, and glutamate. This compound’s binding to these receptors influences cognitive functions, including learning and memory. The activation of the Akt/GSK3/synaptophysin pathway is also involved in its neuroprotective effects .

Comparison with Similar Compounds

    Cotinine: Another major metabolite of nicotine, known for its procognitive effects and neuroprotection.

    Nornicotine: A precursor in the synthesis of norcotinine, with similar pharmacological properties.

    Trans-3’-Hydroxycotinine: A hydroxylated derivative of cotinine, involved in nicotine metabolism.

Comparison:

This compound’s unique properties and its role in nicotine metabolism make it a compound of interest in various fields of scientific research, particularly in understanding the pharmacological effects of nicotine and its metabolites.

Properties

IUPAC Name

5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864736
Record name Norcotinine
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17708-87-1, 17114-40-8
Record name (±)-Norcotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17708-87-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norcotinine
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Record name Norcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pyridin-3-ylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(3-Pyridinyl)-2-pyrrolidinone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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